![molecular formula C14H15F2N3OS B1249725 Etamicastat CAS No. 760173-05-5](/img/structure/B1249725.png)
Etamicastat
Übersicht
Beschreibung
Etamicastat is a small molecule that is currently under investigation . It is also known as BIA 5-453 . It is an orally active, potent, reversible, and peripherally selective dopamine-β-hydroxylase (DBH) inhibitor . It reduces both systolic and diastolic blood pressure .
Synthesis Analysis
This compound undergoes N-acetylation to its metabolite BIA 5–961 . The extent of systemic exposure to this compound and BIA 5–961 increased in an approximately dose-proportional manner, and steady-state plasma concentrations were attained up to 9 days of dosing . Approximately 40% of the this compound dose was recovered in urine in the form of parent compound and BIA 5–961 .Molecular Structure Analysis
This compound has a molecular formula of C14H15F2N3OS . Its average mass is 311.350 Da and its monoisotopic mass is 311.090393 Da .Chemical Reactions Analysis
The chemical reactions of this compound are not fully detailed in the available literature .Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO at 2 mg/mL . Its storage temperature is -10 to -25°C .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics in Different Age Groups : A study by Nunes et al. (2011) compared the pharmacokinetics of etamicastat in elderly and young healthy male subjects. It was found that the pharmacokinetic profile of this compound was not significantly different between these two age groups. The study provided insights into the pharmacokinetics of this compound in different age populations, which is essential for understanding its efficacy and safety across a broad demographic spectrum (Nunes et al., 2011).
Pharmacodynamics in Hypertensive Patients : Almeida et al. (2013) investigated the tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with arterial hypertension. This study is pivotal in understanding the effects of this compound on blood pressure and its potential as an antihypertensive agent (Almeida et al., 2013).
Interaction with Human Dopamine-β-Hydroxylase
- Enzyme Interaction Study : Bonifácio et al. (2015) characterized the interaction of this compound with human dopamine-β-hydroxylase (DBH), comparing it with nepicastat. This research contributes to our understanding of this compound's mechanism of action at the molecular level, which is crucial for its therapeutic application (Bonifácio et al., 2015).
Metabolism and Excretion
- Human Disposition, Metabolism, and Excretion : A study by Loureiro et al. (2014) focused on the disposition, metabolism, and excretion of this compound following dosing. This study provides comprehensive insights into how this compound is processed in the human body, which is crucial for understanding its overall pharmacological profile (Loureiro et al., 2014).
N-Acetylation and Pharmacogenomics
- N-Acetylation and Species Differences : Loureiro et al. (2013) explored the N-acetylation of this compound and evaluated potential species differences. This study is significant for understanding how this compound is metabolized differently across species, which can inform its use in diverse populations (Loureiro et al., 2013).
Blood Pressure Effects in Hypertensive Rats
- Antihypertensive Effects in SHR : Igreja et al. (2014) assessed the blood pressure-decreasing effect of this compound alone and in combination with antihypertensive drugs in spontaneously hypertensive rats (SHR). This study is essential in demonstrating the potential of this compound in treating high blood pressure (Igreja et al., 2014).
Cardiac Safety Profile
- Cardiac Safety in Non-Human Primates and Humans : Vaz-da-Silva et al. (2015) conducted a study to evaluate the cardiac risk of this compound. This research is crucial for ensuring the cardiac safety of this compound in therapeutic applications (Vaz‐da‐Silva et al., 2015).
Chemical Synthesis
- Synthesis for Production : Research by Beliaev et al. (2012, 2016) focused on developing a manufacturing route and the asymmetric hydrogenation step for the production of this compound. These studies are significant for the large-scale production of this compound, making it more accessible for therapeutic use (Beliaev et al., 2012) (Beliaev, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3OS/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21/h3,5-6,11H,1-2,4,7,17H2,(H,18,21)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWWTTYMUOYSQA-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226940 | |
Record name | Etamicastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
760173-05-5 | |
Record name | Etamicastat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760173055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etamicastat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etamicastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETAMICASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X96V6DBU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.